molecular formula C29H31F3N4O B1192645 DDR-TRK-1N

DDR-TRK-1N

Cat. No. B1192645
M. Wt: 508.59
InChI Key: FWKRCZKMCJOFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DDR-TRK-1N is a negative control for DDR-TRK-1.

Scientific Research Applications

DNA Damage Response Signaling in Cancer Treatment

The DNA damage response (DDR) is a complex network crucial in maintaining genomic integrity under stress. Targeting DDR signaling pathways, especially checkpoint kinase 1 (Chk1), is a promising strategy in cancer treatment. Chk1 is central to DDR, contributing to cell cycle checkpoints and direct involvement in DNA repair and apoptosis. This suggests potential novel approaches for Chk1 inhibitor strategies in oncology (Dai & Grant, 2010).

Understanding DDR in the Last Decade

The last decade has seen significant advancements in understanding DNA damage sensing, signaling, and the interplay between protein phosphorylation and ubiquitin pathways in DDR. These findings have crucial implications for aging and cancer research (Harper & Elledge, 2007).

DDR as a Barrier to Tumor Progression

DDR acts as a biological barrier against cancer progression. Activation of oncogenes or loss of tumor suppressors leads to DNA replication stress and DDR activation, causing cellular senescence or death and delaying tumorigenesis. However, chronic DDR activation can promote the emergence of malignant clones with genome maintenance defects (Bartek, Bártková, & Lukas, 2007).

Regulation of DNA Repair in Mammals

The mammalian DDR is a critical regulatory function that ensures DNA repair occurs in a controlled manner. Defects in these regulatory functions can have significant phenotypic consequences (Ciccia & Elledge, 2010).

Therapeutic Opportunities in DDR

DDR disruption is a hallmark of cancer, and targeting DDR systems offers promising avenues for cancer therapeutics. Analysis of human DDR genes reveals deregulated components in various cancers, identifying potential novel therapeutic targets (Pearl et al., 2015).

Targeting ATR-CHK1 Axis in Cancer Therapy

The ATR-CHK1 pathway is crucial in DDR and is a therapeutic target in cancer. Specific inhibitors of ATR and CHK1 have shown promise in preclinical studies, both as chemosensitisers and as single agents exploiting tumor pathologies (Rundle et al., 2017).

Future of Radiobiology

Radiobiological research, integral to advancements in radiation oncology, has led to discoveries in the DDR field. Innovations in radiobiology are guiding clinical trials combining radiation therapy with DDR kinase inhibitors, highlighting the field's relevance in cancer research (Kirsch et al., 2018).

Role of PARP in DDR

Research using femtosecond near-infrared laser microirradiation has highlighted the essential role of poly(ADP-ribose) polymerase (PARP) in DDR. PARP activation is crucial for protein assembly at DNA damage sites, providing insights into DDR mechanisms (Cruz et al., 2015).

Telomeric DNA Damage and DDR Activation

Studies have shown that damage to telomeric DNA is irreparable and leads to persistent DDR activation. This persistent DDR contributes to cellular senescence, offering insights into the aging process and potential therapeutic targets (Fumagalli et al., 2012).

MicroRNAs in DDR

MicroRNAs (miRNAs) have emerged as crucial regulators of the DDR, controlling protein levels and adding a layer of regulation to DDR pathways. This has significant implications for stem cells, cancer radiotherapy, and chemotherapy (Hu & Gatti, 2011).

DNA Damage Response Variants and Base Editing Screens

Using CRISPR-based screens, researchers have identified DDR gene mutations that affect cellular fitness upon DNA damage. This research helps in understanding DDR variants in human diseases (Cuella-Martin et al., 2021).

DDR Effector Kinases in Decision Making

Checkpoint effector kinases Chk1 and Chk2 play key roles in the DDR, phosphorylating numerous substrates to regulate DDR outcomes. Understanding their structure, regulation, and functions can inform potential roles in human diseases (Stracker, Usui, & Petrini, 2009).

DNA Repair in Mitotic Cells

Mitotic cells are capable of DNA repair, as evidenced by DNA synthesis at damage sites. This finding suggests that mitotic DDR is more complex than previously thought, involving factors from multiple repair pathways (Godinez et al., 2020).

Comprehensive Protein Networks in DDR

A proteomic analysis identified over 900 regulated phosphorylation sites in response to DNA damage, painting a broader landscape for DDR and opening new avenues in mammalian DNA damage research (Matsuoka et al., 2007).

DDR Alterations in Urothelial Cancers

DDR gene alterations in urothelial cancer are associated with improved clinical outcomes from PD-1/PD-L1 blockade. This finding suggests that DDR alterations could guide therapy and prognosis in cancer treatment (Teo et al., 2018).

Proteomic Atlas of DDR

A quantitative proteomic atlas has been developed to understand the role of ubiquitination and acetylation in DDR. This provides insights into DDR remodeling of the proteome and identifies new DDR players and targets (Elia et al., 2015).

Ionizing Radiation and DDR

Ionizing radiation-induced DNA double-strand breaks have been studied extensively, providing insights into the intricate network of DDR proteins and post-translational modifications involved in DDR (Vignard, Mirey, & Salles, 2013).

properties

Product Name

DDR-TRK-1N

Molecular Formula

C29H31F3N4O

Molecular Weight

508.59

IUPAC Name

N-(3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide

InChI

InChI=1S/C29H31F3N4O/c1-34-11-13-35(14-12-34)19-21-15-25(29(30,31)32)18-26(16-21)33-28(37)23-8-7-22-9-10-36(20-24(22)17-23)27-5-3-2-4-6-27/h2-8,15-18H,9-14,19-20H2,1H3,(H,33,37)

InChI Key

FWKRCZKMCJOFNG-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(C=C1)CCN(C3=CC=CC=C3)C2)NC4=CC(C(F)(F)F)=CC(CN5CCN(C)CC5)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DDRTRK-1N;  DDR-TRK1N;  DDR TRK-1N;  DDR-TRK 1N;  DDRTRK1N;  DDR TRK 1N;  DDR-TRK-1N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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